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Compound of Interest

Compound Name: 2-Chloro-4-nitrobenzoic acid

Cat. No.: B146347 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-nitrobenzoic acid (CAS No. 99-60-5), a key intermediate in the synthesis of

pharmaceuticals and dyes. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis, offering detailed

spectroscopic data (NMR, IR, MS), experimental protocols, and a visual workflow for analytical

procedures.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Chloro-4-
nitrobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.65 d 2.1 H-3

8.39 dd 8.7, 2.1 H-5

8.01 d 8.7 H-6

Solvent: DMSO-d₆
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

164.8 C=O

150.9 C-4

137.4 C-2

132.8 C-6

131.2 C-1

126.1 C-5

120.3 C-3

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3100 - 2500 Broad O-H stretch (Carboxylic acid)

1705 Strong C=O stretch (Carboxylic acid)

1605, 1575 Medium C=C stretch (Aromatic ring)

1520 Strong
N-O asymmetric stretch (Nitro

group)

1345 Strong
N-O symmetric stretch (Nitro

group)

850 Strong C-Cl stretch

750 Strong C-H out-of-plane bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Assignment

201 100% [M]⁺ (Molecular Ion)

184 High [M-OH]⁺

155 Medium [M-NO₂]⁺

127 Medium [M-NO₂-CO]⁺

99 High [C₅H₂ClO]⁺

75 High [C₅H₃O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like 2-Chloro-
4-nitrobenzoic acid is depicted below. This process ensures a systematic characterization of

the compound's chemical structure.
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Caption: General workflow for spectroscopic characterization.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-nitrobenzoic acid for ¹H NMR

and 20-50 mg for ¹³C NMR.

The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry vial.

A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the

solution to provide a reference signal at 0 ppm.

The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

The NMR tube is capped and carefully placed into the NMR spectrometer's sample holder.

Data Acquisition: The magnetic field is shimmed to achieve homogeneity. Standard pulse

sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is

typically employed to simplify the spectrum.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.
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Procedure:

Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-nitrobenzoic acid
(1-2 mg) is placed in a clean agate mortar.

Approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder is

added to the mortar.

The sample and KBr are thoroughly ground and mixed together using a pestle until a fine,

homogeneous powder is obtained.

A portion of the mixture is transferred to a pellet-forming die.

The die is placed in a hydraulic press and pressure (typically 8-10 tons) is applied for several

minutes to form a thin, transparent or translucent pellet.

Data Acquisition: The KBr pellet is removed from the die and placed in the sample holder of

the FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. Then,

the sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to yield

the final infrared spectrum, which is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: A small amount of the solid 2-Chloro-4-nitrobenzoic acid is

introduced into the ion source, typically via a direct insertion probe. The probe is heated to

volatilize the sample into the gas phase.

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded

with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an
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electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based

on their mass-to-charge (m/z) ratio.

Detection: The separated ions are detected, and a signal proportional to the abundance of

each ion is generated.

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative

abundance of ions versus their m/z ratio. The peak with the highest m/z value typically

corresponds to the molecular ion, providing the molecular weight of the compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4-nitrobenzoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146347#spectroscopic-data-of-2-chloro-4-
nitrobenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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